3,3'-Bis(1-methylpiperidin-2-yl)-2,2'-bipyridine
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Overview
Description
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine is a complex organic compound featuring two piperidine rings attached to a bipyridine core Piperidine is a six-membered heterocycle containing one nitrogen atom, and bipyridine consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of Piperidine Rings: The piperidine rings are introduced via nucleophilic substitution reactions. The nitrogen atoms in the piperidine rings can act as nucleophiles, attacking electrophilic centers on the bipyridine core.
Methylation: The final step involves the methylation of the piperidine rings to form the 1-methylpiperidin-2-yl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a dihydrobipyridine.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine involves its ability to bind to specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The piperidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the piperidine rings and is a simpler ligand used in coordination chemistry.
4,4’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine: Similar structure but with different substitution patterns on the bipyridine core.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand in coordination chemistry.
Uniqueness
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine is unique due to the presence of both piperidine and bipyridine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a versatile compound for various applications.
Properties
CAS No. |
89422-39-9 |
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Molecular Formula |
C22H30N4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-2-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C22H30N4/c1-25-15-5-3-11-19(25)17-9-7-13-23-21(17)22-18(10-8-14-24-22)20-12-4-6-16-26(20)2/h7-10,13-14,19-20H,3-6,11-12,15-16H2,1-2H3 |
InChI Key |
GJNQQRWYRXKHOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C(N=CC=C2)C3=C(C=CC=N3)C4CCCCN4C |
Origin of Product |
United States |
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